17beta-Dihydroequilin

Estrogen Receptor Binding Endometrial Biology Hormone Replacement Therapy

17β-Dihydroequilin (17β-Eq) is the definitive reference standard for ERβ-biased estrogen research. Its ring-B unsaturated structure decouples receptor binding from transcriptional activation—delivering 200% of estradiol's functional output in dual-receptor systems despite 2- to 8-fold lower affinity. With 8x greater uterotrophic potency than equilin and a 2.2x higher metabolic clearance rate (1,250 L/day/m² vs. 580 for estradiol), this compound is essential for pharmacokinetic profiling, ERβ signaling dissection, and environmental estrogen risk assessment. Substituting estradiol or equilin introduces critical experimental variability—procure authenticated 17β-Eq to ensure reproducible, mechanistically accurate results.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 3563-27-7
Cat. No. B196235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta-Dihydroequilin
CAS3563-27-7
Synonyms17 alpha-dihydroequilin
17-dihydroequilin
17alpha-dihydroequilein
alpha-dihydroequilin
beta-dihydroequilin
dihydroequilin
dihydroequilin, (17beta)-isome
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3
InChIKeyNLLMJANWPUQQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





17beta-Dihydroequilin (CAS 3563-27-7): Procurement & Differentiation Guide for Ring-B Unsaturated Estrogen Research


17beta-Dihydroequilin (17β-Eq), formally designated estra-1,3,5(10),7-tetraene-3,17β-diol, is a ring-B unsaturated equine estrogen and a minor constituent (1.7% as its sulfate ester) of conjugated equine estrogens (CEEs) [1]. Unlike the classic estrogen 17β-estradiol, 17β-Eq features a 7,8-double bond in its steroid B-ring, which imparts distinct receptor-binding and metabolic properties that cannot be inferred from estradiol analogs [2]. As a key 17β-reduced metabolite of equilin sulfate, it exhibits a unique pharmacological fingerprint characterized by sustained plasma residence and ERβ-biased functional activity, making it essential for research focused on tissue-selective estrogen receptor modulation and metabolic activation pathways [3].

Why 17beta-Dihydroequilin Cannot Be Interchanged with Estradiol or Equilin in Research


Substituting 17β-dihydroequilin with 17β-estradiol or equilin introduces critical variability in estrogen receptor signaling outcomes. Despite sharing the same receptor targets, these compounds exhibit divergent binding affinities, especially for ERβ, and undergo distinct metabolic interconversion pathways. For instance, 17β-Eq demonstrates ERβ-biased transcriptional activity that is not predicted by its binding affinity, whereas 17β-estradiol drives primarily ERα-mediated effects [1]. Furthermore, 17β-Eq is cleared from circulation at a rate 2.2-fold higher than estradiol, resulting in markedly different in vivo exposure profiles [2]. Even within the ring-B unsaturated class, equilin is rapidly reduced to 17β-Eq in vivo, and this 17β-reduced metabolite is approximately 8 times more potent as a uterotrophic agent than its parent equilin [3]. Therefore, direct substitution without accounting for these quantifiable differences in receptor pharmacology, clearance, and metabolic activation will confound experimental interpretation and preclude meaningful comparisons.

Quantitative Differentiation of 17beta-Dihydroequilin from Estradiol and Other Ring-B Estrogens


ER Binding Affinity: 17β-Eq Binds ERα with 2- to 6-Fold Higher Affinity than 17β-Estradiol in Human Endometrium

In a direct competitive binding assay using human endometrial cytosol, 17β-dihydroequilin (17β-Eq) exhibited an apparent affinity constant (Ka) that was approximately 2- to 6-fold higher than that of 17β-estradiol (E2) [1]. This superior binding potency places 17β-Eq at the top of the rank order among nine tested estrogens: 17β-Eq > 17β-E2 > 17β-dihydroequilenin > estrone > equilin > 17α-dihydroequilin > 17α-estradiol > 17α-dihydroequilenin > equilenin [1].

Estrogen Receptor Binding Endometrial Biology Hormone Replacement Therapy

Functional Transcriptional Activity: 17β-Eq Drives ERβ-Mediated Transcription at 200% of 17β-Estradiol in the Presence of Both ERα and ERβ

In HepG2 cells co-transfected with both ERα and ERβ, 17β-dihydroequilin (17β-Eq) induced functional transcriptional activity via secreted alkaline phosphatase to a level of 200% relative to 17β-estradiol (E2) [1]. Notably, this enhanced activity was observed despite the fact that the relative binding affinity of 17β-Eq for ERβ was 2- to 8-fold lower than that of E2 in the same study, indicating a lack of direct correlation between binding affinity and functional output [1].

Transcriptional Activation ERβ Selectivity Gene Expression

Metabolic Clearance Rate: 17β-Eq is Cleared 2.2-Fold Faster than Estradiol, Requiring Distinct Dosing Considerations

The metabolic clearance rate (MCR) of 17β-dihydroequilin is 1,250 L/day/m², which is 2.2-fold higher than the 580 L/day/m² measured for estradiol under comparable conditions [1]. Additionally, 17β-Eq exhibits a lower relative binding affinity for sex hormone-binding globulin (SHBG) of 30%, compared to 50% for estradiol [1].

Pharmacokinetics Metabolic Clearance In Vivo Studies

Metabolic Activation: 17β-Eq is 8-Fold More Potent as a Uterotrophic Agent than Its Precursor Equilin

The 17β-reduced metabolite 17β-dihydroequilin is approximately 8 times more potent as a uterotrophic agent than its parent compound, equilin sulfate, in in vivo bioassays [1]. This metabolic activation is clinically relevant: the extent of 17β-reduction in postmenopausal women is nearly 10 times higher for ring-B unsaturated estrogens than for ring-B saturated estrogens [2].

Metabolic Activation Uterotrophic Assay Prodrug Metabolism

In Vivo Estrogenic Potency: 17β-Eq EC50 is Lower than 17β-Estradiol in Medaka Fish Model

In an in vivo assay using medaka (Oryzias latipes) embryos, the 50% effective concentration (EC50) of 17β-dihydroequilin (17β-Eq) for inducing choriogenin gene expression was lower than that of 17β-estradiol, indicating higher in vivo potency in this model system [1]. The rank order of in vivo estrogenic potencies for equine estrogens was: 17β-Eq > equilin > 17β-dihydroequilenin > equilenin > 17α-dihydroequilenin > 17α-dihydroequilin [1].

Aquatic Toxicology Endocrine Disruption In Vivo Potency

High-Value Application Scenarios for 17beta-Dihydroequilin in Scientific Research and Development


ERβ-Selective Signaling and Dual-Receptor Transcriptional Studies

Employ 17β-dihydroequilin in HepG2 or similar cell lines co-transfected with ERα and ERβ to investigate ERβ-biased transcriptional activation. As demonstrated, 17β-Eq induces functional activity at 200% of 17β-estradiol levels in dual-receptor systems, while its binding affinity is 2- to 8-fold lower, providing a unique tool to decouple receptor binding from transcriptional output [1]. This is essential for dissecting the molecular basis of ERβ-mediated effects and for screening compounds intended to mimic ring-B unsaturated estrogen pharmacology.

In Vivo Metabolic Activation and Uterotrophic Bioassays

Utilize 17β-dihydroequilin as the reference standard for quantifying the extent of 17β-reduction of equilin sulfate in pharmacokinetic and tissue metabolism studies. Given that 17β-Eq is approximately 8 times more potent as a uterotrophic agent than its parent equilin [2], and that 17β-reduction is nearly 10-fold higher for ring-B unsaturated estrogens in postmenopausal women [3], this compound is indispensable for accurately assessing the biological activity of equilin-containing formulations and for validating in vitro-to-in vivo extrapolation models.

Comparative Pharmacokinetic and Clearance Studies

Incorporate 17β-dihydroequilin into head-to-head pharmacokinetic investigations against 17β-estradiol. With a documented metabolic clearance rate of 1,250 L/day/m²—2.2-fold higher than estradiol's 580 L/day/m² [4]—and lower SHBG binding (30% vs. 50% for estradiol) [4], 17β-Eq serves as a critical comparator for understanding how structural modifications (ring-B unsaturation and 17β-hydroxyl) influence systemic estrogen exposure and bioavailability.

Environmental Endocrine Disruption Bioassays

Use 17β-dihydroequilin as a high-potency positive control in aquatic toxicology assays, particularly those involving medaka (Oryzias latipes) or other fish models. The compound's EC50 for choriogenin induction is lower than that of 17β-estradiol, placing it at the top of the in vivo potency rank order among equine estrogens [5]. This makes it essential for accurately assessing the environmental risk of equine estrogen contamination and for establishing sensitivity thresholds in test organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17beta-Dihydroequilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.